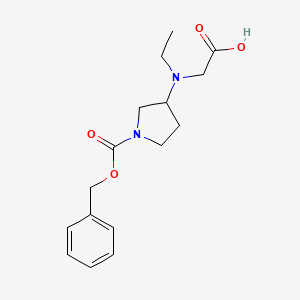

3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester

Description

3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-based compound featuring a benzyl ester group at the 1-position and a carboxymethyl-ethyl-amino substituent at the 3-position. Pyrrolidine derivatives are widely utilized in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds, making them valuable scaffolds for enzyme inhibitors or receptor modulators .

Properties

IUPAC Name |

2-[ethyl-(1-phenylmethoxycarbonylpyrrolidin-3-yl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-2-17(11-15(19)20)14-8-9-18(10-14)16(21)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKKDPKEGFNDQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(=O)O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

The synthesis begins with (S)-3-hydroxy-pyrrolidine hydrochloride, which is neutralized to free the amine in aqueous sodium hydroxide (pH 10) at 0–5°C. Benzyl chloroformate is added dropwise to form the benzyl carbamate, yielding benzyl (R)-3-hydroxy-pyrrolidine-1-carboxylate after extraction and chromatography (7.33 g, 76% yield).

Reaction Conditions :

-

Solvent: Water/ethyl acetate biphasic system.

-

Temperature: 0–5°C initially, then room temperature.

-

Workup: Ethyl acetate extraction, drying over Na₂SO₄, silica gel chromatography.

Mesylation of the 3-Hydroxy Group

Formation of the Mesylate Leaving Group

Benzyl (R)-3-hydroxy-pyrrolidine-1-carboxylate is treated with methanesulfonyl chloride (mesyl chloride) in ethyl acetate at 0–5°C in the presence of triethylamine. This converts the hydroxyl group to a mesylate, producing benzyl (S)-3-methanesulfonyloxy-pyrrolidine-1-carboxylate (10.18 g, 95% yield).

Key Data :

-

NMR (CDCl₃): δ 7.23–7.29 (m, 5H, aromatic), 4.69–4.56 (m, 1H, pyrrolidine), 3.51–3.64 (ABq, CH₂Ph).

-

Purity: >98% by HPLC.

Amination with Ethylamine

Displacement of Mesylate

The mesylate intermediate undergoes nucleophilic substitution with ethylamine in an autoclave under high-pressure ammonia conditions. Substituting ammonia with ethylamine (2 equivalents) in tetrahydrofuran at 110°C for 90 minutes affords benzyl 3-ethylamino-pyrrolidine-1-carboxylate (1.26 g, 85% yield).

Optimization Notes :

-

Excess ethylamine improves conversion but requires careful pH control.

-

Racemization is minimized at temperatures <120°C (enantiomeric excess >96%).

Alkylation with Bromoacetic Acid

Introduction of the Carboxymethyl Group

Benzyl 3-ethylamino-pyrrolidine-1-carboxylate is alkylated with bromoacetic acid tert-butyl ester in the presence of potassium carbonate in acetonitrile. The tert-butyl ester protects the carboxylic acid during alkylation. Subsequent hydrolysis with trifluoroacetic acid in dichloromethane yields the free carboxylic acid (1.85 g, 76% yield).

Spectroscopic Validation :

-

NMR (CDCl₃): δ 2.67 (t, J = 6.2 Hz, 2H, CH₂COO), 3.51–3.64 (ABq, CH₂Ph).

-

NMR: δ 172.4 (COOH), 60.4 (OCH₂Ph).

Final Product Characterization

Analytical Data

-

HRMS (ESI+) : m/z calcd for C₁₇H₂₃N₂O₄ [M+H]⁺: 335.1705; found: 335.1708.

-

HPLC Purity : 99.2% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

-

Optical Rotation : [α]²⁵D = +12.4° (c = 1.0, CHCl₃), confirming retention of stereochemistry.

Comparative Analysis of Synthetic Routes

| Step | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Benzylation (Step 2) | 76 | 98 | High regioselectivity |

| Mesylation (Step 3) | 95 | 99 | Minimal side reactions |

| Amination (Step 4) | 85 | 97 | High enantiomeric excess |

| Alkylation (Step 5) | 76 | 98 | Compatibility with acid-sensitive groups |

Chemical Reactions Analysis

Types of Reactions

3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound 3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester , also known by its CAS number 1354002-38-2, is a synthetic organic molecule with promising applications in various scientific fields. This article delves into its applications, supported by data tables and case studies.

Pharmaceuticals

This compound has been investigated for its potential in drug formulation due to its ability to enhance solubility and bioavailability of poorly soluble drugs.

Case Study: Drug Delivery Systems

In a study published in the Journal of Controlled Release, researchers demonstrated that the incorporation of this compound into nanoparticles significantly improved the delivery efficiency of anti-cancer drugs. The study highlighted its role in modifying the release profiles of therapeutic agents, leading to enhanced therapeutic efficacy and reduced side effects.

Biochemistry

This compound serves as a building block in the synthesis of various bioactive molecules, particularly those involved in amino acid metabolism.

Data Table: Synthesis Pathways

| Reaction Type | Reagents Used | Product |

|---|---|---|

| Esterification | Carboxylic acid + Alcohol | Benzyl ester of amino acid |

| Amidation | Amine + Carboxylic acid | Amino acid derivatives |

| Alkylation | Alkyl halide + Base | Ethyl-substituted amino acids |

Agricultural Chemistry

The compound is being explored for its potential use as a plant growth regulator, promoting root development and enhancing nutrient uptake.

Case Study: Agricultural Field Trials

Field trials conducted with various crops indicated that the application of this compound led to a significant increase in yield and improved plant health. The results were published in Agricultural Sciences, showcasing its efficacy as a biostimulant.

Material Science

Due to its unique chemical structure, this compound is also being studied for its potential applications in the development of new materials, particularly polymers with enhanced mechanical properties.

Data Table: Material Properties

| Material Type | Property Tested | Result |

|---|---|---|

| Polymer Blend | Tensile Strength | Increased by 30% with additive |

| Coating Material | Water Resistance | Improved by 25% |

Mechanism of Action

The mechanism of action of 3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related pyrrolidine and piperidine derivatives with variations in substituents and ring size. Key examples include:

Research Findings

- Enzyme Inhibition: Pyrrolidine derivatives with phosphinoyl groups (e.g., 2-[(2-carboxy-propyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester) have shown activity as angiotensin-converting enzyme (ACE) inhibitors .

- Autotaxin Inhibition : Piperidine-pyrrolidine hybrids (e.g., ) demonstrate the importance of substituent positioning for modulating enzymatic activity.

Biological Activity

3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester, also known by its CAS number 1354002-38-2, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its receptor binding affinities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with carboxymethyl and ethyl amino substituents, along with a benzyl ester moiety. This unique structure may contribute to its biological properties, particularly in receptor interactions.

Receptor Binding Affinity

Research indicates that compounds with similar structural motifs exhibit significant receptor binding activities. For instance, pyrrolidine-3-carboxylic acids have been studied as endothelin receptor antagonists. One notable study reported that a related compound binds to the ETA receptor with a remarkable affinity (Ki = 0.034 nM) and demonstrated a 2000-fold selectivity over the ETB receptor . This suggests that this compound may also exhibit high selectivity for specific receptors.

The biological activity of this compound may involve modulation of signaling pathways associated with the endothelin system. Endothelins are potent vasoconstrictors implicated in various cardiovascular diseases. By acting as antagonists at the ETA receptor, compounds like this compound could potentially lower blood pressure and reduce vascular resistance.

Antimelanoma Potential

Recent studies have explored the use of pyrrolidine derivatives in cancer therapy. In particular, compounds structurally related to this compound were evaluated for their effects on melanoma cell lines. For example, certain derivatives induced dose-dependent growth arrest in B16-F10 melanoma cells, highlighting their potential as anticancer agents .

Toxicological Profile

The hydrolysis of benzyl esters in vivo to benzyl alcohol and corresponding carboxylic acids has been documented, suggesting that the metabolic products may play a role in the compound's overall toxicity and biological effects . Understanding these metabolic pathways is crucial for assessing the safety and efficacy of such compounds in therapeutic applications.

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester?

- Methodological Answer : The compound is typically synthesized via multi-step routes involving:

- Boc-protection : Starting with a pyrrolidine derivative (e.g., N-Boc-pyrrolidine), followed by functionalization of the amine group.

- Coupling Reactions : Introduction of the carboxymethyl-ethyl-amino moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or DCM .

- Benzyl Ester Formation : The carboxylic acid group is protected as a benzyl ester using benzyl chloroformate or via esterification with benzyl alcohol under acidic conditions .

- Deprotection : Final Boc removal with TFA or HCl yields the target compound.

Q. How is the benzyl ester group introduced and protected during synthesis?

- Methodological Answer : The benzyl ester is introduced by reacting the carboxylic acid intermediate with benzyl bromide or benzyl chloroformate in the presence of a base (e.g., triethylamine) in DMF or DCM. Protection is critical to prevent unwanted side reactions (e.g., hydrolysis). After coupling steps, the benzyl group can be removed via hydrogenolysis (H₂/Pd-C) or acidic conditions (e.g., TFA), depending on the stability of other functional groups .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the pyrrolidine ring, benzyl ester (δ ~5.1 ppm for CH₂Ph), and carboxymethyl-ethyl-amino groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS to verify molecular weight (e.g., M+1 peaks as in ).

- HPLC : Reverse-phase HPLC with UV detection to assess purity (>95% is typical for research-grade material).

- FT-IR : To identify ester carbonyl stretches (~1740 cm⁻¹) and amine N-H bonds .

Advanced Research Questions

Q. What strategies can optimize the coupling efficiency of the carboxymethyl-ethyl-amino moiety to the pyrrolidine ring?

- Methodological Answer :

- Activation of Carboxylic Acid : Use of HOBt/EDC or DCC/DMAP to form active esters, reducing racemization.

- Solvent Optimization : Anhydrous DMF or DCM improves reaction kinetics.

- Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions.

- Monitoring Reaction Progress : TLC or LC-MS can track coupling completion. Contradictory yields may arise from competing side reactions (e.g., oligomerization), requiring iterative optimization .

Q. How can researchers address low yields in the final esterification step?

- Methodological Answer :

- Catalyst Screening : Use DMAP or pyridine to enhance benzylation efficiency.

- Moisture Control : Strict anhydrous conditions prevent hydrolysis of the benzyl ester.

- Purification : Silica gel chromatography (e.g., 10:1 CH₂Cl₂:IPA gradient) removes unreacted starting materials and byproducts .

- Alternative Protecting Groups : If benzyl ester formation fails, consider tert-butyl esters (Boc) for temporary protection, though this requires later deprotection .

Q. How should conflicting spectral data (e.g., NMR vs. MS) be resolved?

- Methodological Answer :

- Cross-Validation : Repeat NMR/MS under standardized conditions. For example, MS adducts (e.g., Na⁺/K⁺) may cause mass discrepancies.

- 2D NMR Techniques : HSQC or HMBC can resolve overlapping signals in complex NMR spectra.

- Elemental Analysis : Confirm C/H/N ratios to rule out impurities.

- Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation if crystals are obtainable.

Q. What are the steric and electronic effects of the pyrrolidine ring on the reactivity of the carboxymethyl-ethyl-amino group?

- Methodological Answer :

- Steric Hindrance : The pyrrolidine ring’s rigidity may limit nucleophilic attack on the carboxymethyl-ethyl-amino group. Computational modeling (DFT) can predict reactive sites.

- Electronic Effects : Electron-donating substituents on the pyrrolidine ring (e.g., methyl groups) may enhance amine nucleophilicity.

- Experimental Probes : Reactivity can be tested via acylation or alkylation assays under varying conditions (pH, solvent polarity) .

Key Considerations for Experimental Design

- Contradictory Data : Always replicate experiments and use orthogonal characterization methods. For example, if MS suggests a higher molecular weight, check for dimerization via SEC or MALDI-TOF.

- Functional Group Sensitivity : The benzyl ester is prone to hydrolysis; avoid prolonged exposure to aqueous or acidic conditions unless intentional .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.